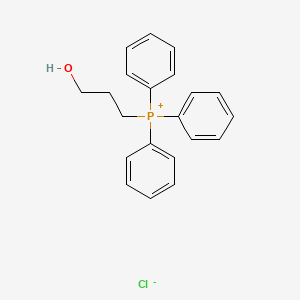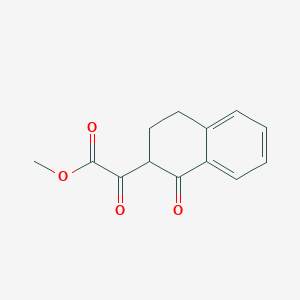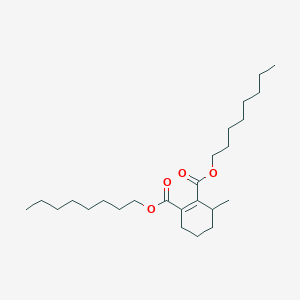
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexene derivatives It is characterized by the presence of a cyclohexene ring with a methyl group and two carboxylate groups attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate typically involves the reaction of 3-methylcyclohex-1-ene with dioctyl phthalate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-150°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The final product is purified through distillation and recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, lubricants, and coatings due to its chemical stability and flexibility.
Wirkmechanismus
The mechanism of action of Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl phthalate: A widely used plasticizer with similar chemical structure but different functional groups.
Dioctyl adipate: Another plasticizer with a similar backbone but different ester groups.
Dioctyl sebacate: A compound with a similar ester structure but a longer carbon chain.
Uniqueness
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate is unique due to the presence of the cyclohexene ring and the specific arrangement of functional groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
57998-44-4 |
|---|---|
Molekularformel |
C25H44O4 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
dioctyl 3-methylcyclohexene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H44O4/c1-4-6-8-10-12-14-19-28-24(26)22-18-16-17-21(3)23(22)25(27)29-20-15-13-11-9-7-5-2/h21H,4-20H2,1-3H3 |
InChI-Schlüssel |
VHJZXYXPDBECSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=C(C(CCC1)C)C(=O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)

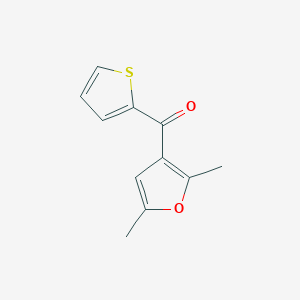

![N-[amino-(4-methylphenyl)methylidene]benzamide](/img/structure/B14627570.png)
![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)
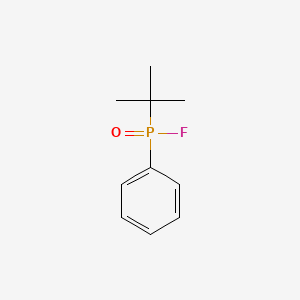
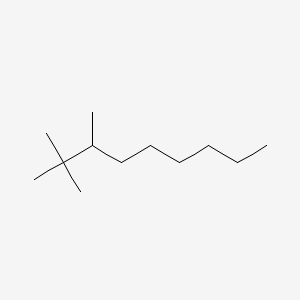
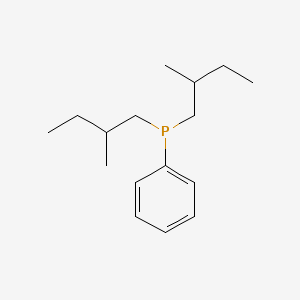
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)
